REACTION_CXSMILES
|
[NH2:1][NH2:2].C([O-])([O-])=O.[Na+].[Na+].[CH3:9][S:10](Cl)(=[O:12])=[O:11].C(=O)=O.Cl[C:18]([O:20][CH:21]([CH3:23])[CH3:22])=[O:19]>C(#N)C>[CH3:9][S:10]([NH:1][NH:2][C:18]([O:20][CH:21]([CH3:23])[CH3:22])=[O:19])(=[O:12])=[O:11] |f:1.2.3|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred as 57.3 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-liter 3-neck flask is placed
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture increases
|
Type
|
STIRRING
|
Details
|
the mixture is stirred as 61.5 g
|
Type
|
CUSTOM
|
Details
|
under 40° C
|
Type
|
STIRRING
|
Details
|
Finally the mixture is stirred 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)NNC(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |